molecular formula C19H23NO5S2 B7833399 (3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7833399
M. Wt: 409.5 g/mol
InChI Key: GEFVADMCRYHYSY-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic molecule characterized by its unique stereochemistry and functional groups. This compound features a tetrahydrothiophene ring, a sulfonyl group, and a methoxyphenyl group, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrothiophene ring, followed by the introduction of the sulfonyl group and the methoxyphenyl group. The final step involves the attachment of the 2-methylbenzylamine moiety under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the methoxyphenyl ring.

Scientific Research Applications

(3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which (3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 2-(4-Methoxyphenyl)ethylamine
  • 4-Methoxyphenylacetonitrile

Uniqueness

What sets (3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE apart from similar compounds is its unique combination of functional groups and stereochemistry. This distinct structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3S,4R)-4-(4-methoxyphenyl)sulfonyl-N-[(2-methylphenyl)methyl]-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S2/c1-14-5-3-4-6-15(14)11-20-18-12-26(21,22)13-19(18)27(23,24)17-9-7-16(25-2)8-10-17/h3-10,18-20H,11-13H2,1-2H3/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFVADMCRYHYSY-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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